molecular formula C7H18Cl2N2 B1436404 methyl({[(3S)-piperidin-3-yl]methyl})amine dihydrochloride CAS No. 2059910-59-5

methyl({[(3S)-piperidin-3-yl]methyl})amine dihydrochloride

Cat. No. B1436404
M. Wt: 201.13 g/mol
InChI Key: DYESAHMZKSWDKL-KLXURFKVSA-N
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Description

“Methyl({[(3S)-piperidin-3-yl]methyl})amine dihydrochloride” is a chemical compound with the CAS Number: 2059910-59-5 . It has a molecular weight of 201.14 and its molecular formula is C7H18Cl2N2 . It is a powder that is stored at a temperature of 4 degrees Celsius .


Synthesis Analysis

The synthesis of piperidine derivatives, which this compound is a part of, has been widely studied . Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H16N2.2ClH/c1-8-5-7-3-2-4-9-6-7;;/h7-9H,2-6H2,1H3;2*1H/t7-;;/m0…/s1 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl({[(3S)-piperidin-3-yl]methyl})amine dihydrochloride” is a powder that is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 201.14 and its molecular formula is C7H18Cl2N2 .

Scientific Research Applications

Reaction with Piperidine Derivatives

Cameron and Samuel (1977) found that the reaction of methyl-substituted 5-amino-1,4-naphthoquinones with piperidine resulted in preferential formation of 3-piperidino derivatives, indicating the potential of such reactions for synthesizing specific piperidine compounds (Cameron & Samuel, 1977).

Synthesis of Spiro-fused Piperidines

Lohar et al. (2016) developed an environmentally friendly process for synthesizing 3,5-dispirosubstituted piperidines, demonstrating the application of such compounds in in vitro antibacterial activity (Lohar et al., 2016).

Synthesis and Physiological Activity

Mobio et al. (1989) synthesized and examined the steric structure and physiological activity of 4-oxo(hydroxy, amino)piperidines, contributing to the understanding of the medicinal potential of these compounds (Mobio et al., 1989).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

N-methyl-1-[(3S)-piperidin-3-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-8-5-7-3-2-4-9-6-7;;/h7-9H,2-6H2,1H3;2*1H/t7-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYESAHMZKSWDKL-KLXURFKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCNC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H]1CCCNC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl({[(3S)-piperidin-3-yl]methyl})amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl({[(3S)-piperidin-3-yl]methyl})amine dihydrochloride
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methyl({[(3S)-piperidin-3-yl]methyl})amine dihydrochloride
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methyl({[(3S)-piperidin-3-yl]methyl})amine dihydrochloride
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methyl({[(3S)-piperidin-3-yl]methyl})amine dihydrochloride
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methyl({[(3S)-piperidin-3-yl]methyl})amine dihydrochloride
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methyl({[(3S)-piperidin-3-yl]methyl})amine dihydrochloride

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